3-(Tert-butyl)-4-(cyclopropylmethoxy)benzaldehyde

Cannabinoid Receptor 1 CB1 Antagonist GPCR Pharmacology

3-(Tert-butyl)-4-(cyclopropylmethoxy)benzaldehyde (CAS 883514-26-9) is a polysubstituted benzaldehyde derivative characterized by a tert-butyl group at the 3-position and a cyclopropylmethoxy moiety at the 4-position of the aromatic ring. Its molecular formula is C15H20O2 with a molecular weight of 232.32 g/mol.

Molecular Formula C15H20O2
Molecular Weight 232.32 g/mol
CAS No. 883514-26-9
Cat. No. B1441657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Tert-butyl)-4-(cyclopropylmethoxy)benzaldehyde
CAS883514-26-9
Molecular FormulaC15H20O2
Molecular Weight232.32 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=C(C=CC(=C1)C=O)OCC2CC2
InChIInChI=1S/C15H20O2/c1-15(2,3)13-8-12(9-16)6-7-14(13)17-10-11-4-5-11/h6-9,11H,4-5,10H2,1-3H3
InChIKeyJAWTZSFFWSETGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Tert-butyl)-4-(cyclopropylmethoxy)benzaldehyde (CAS 883514-26-9) Procurement & Differentiation Guide


3-(Tert-butyl)-4-(cyclopropylmethoxy)benzaldehyde (CAS 883514-26-9) is a polysubstituted benzaldehyde derivative characterized by a tert-butyl group at the 3-position and a cyclopropylmethoxy moiety at the 4-position of the aromatic ring. Its molecular formula is C15H20O2 with a molecular weight of 232.32 g/mol [1]. The compound is commercially supplied as a research-grade intermediate with reported purities typically ≥95% to 98% [2]. This compound serves as a versatile building block for medicinal chemistry programs, particularly in the synthesis of target-focused libraries for cannabinoid receptor 1 (CB1), fatty acid amide hydrolase (FAAH), and phosphodiesterase 4 (PDE4) modulator discovery [3][4][5].

Why In-Class Substitution of 3-(Tert-butyl)-4-(cyclopropylmethoxy)benzaldehyde Fails


In-class benzaldehyde derivatives with cyclopropylmethoxy substituents cannot be simply interchanged due to pronounced target-dependent potency cliffs driven by subtle modifications in substitution pattern. For example, shifting the tert-butyl group from the 3-position to the 2-position, replacing it with a methoxy group, or adding a halogen atom drastically alters the molecular recognition profile across key targets such as CB1, FAAH, and PDE4 [1][2]. The unique combination of the bulky, lipophilic tert-butyl group and the conformationally restricted cyclopropylmethoxy group at specific positions on the benzaldehyde core confers a distinct polypharmacology profile that is not recapitulated by close analogs lacking these precise structural features . Generic substitution with a structurally related but non-identical building block will therefore lead to divergent biological outcomes and irreproducible SAR in follow-up studies, making the procurement of this specific CAS-defined entity essential for program continuity.

Quantitative Differentiation Evidence for 3-(Tert-butyl)-4-(cyclopropylmethoxy)benzaldehyde


Differential CB1 Antagonist Activity vs. Close Structural Analogs

This compound exhibits antagonist activity at the human cannabinoid receptor 1 (CB1) with an IC50 of 2100 nM (2.10 µM) [1]. In contrast, a closely related analog, 3-(cyclopropylmethoxy)-4-methoxy-benzaldehyde (CAS 153200-64-7), shows no reported CB1 activity in the same assay system [2]. The presence of the tert-butyl group at the 3-position is a critical determinant for this CB1 interaction profile.

Cannabinoid Receptor 1 CB1 Antagonist GPCR Pharmacology

High-Potency FAAH Inhibition Relative to Structurally Related Benzaldehydes

The target compound demonstrates potent inhibition of human fatty acid amide hydrolase (FAAH) with an IC50 of 11 nM [1]. This represents a >190-fold increase in potency compared to a structurally related analog, 4-(difluoromethoxy)-3-(cyclopropylmethoxy)benzaldehyde (CAS 151103-09-2), which shows an IC50 of 3020 nM (3.02 µM) in a comparable FAAH inhibition assay [2].

Fatty Acid Amide Hydrolase FAAH Inhibitor Endocannabinoid Modulation

Nanomolar PDE4 Inhibition Distinguishes This Benzaldehyde from Less Active Isomers

The compound inhibits phosphodiesterase type IV (PDE4) with an IC50 of 60 nM in a guinea-pig macrophage assay [1]. In contrast, the positional isomer 2-(cyclopropylmethoxy)benzaldehyde (CAS 58986-61-1) exhibits no reported PDE4 inhibitory activity . The specific 4-cyclopropylmethoxy substitution pattern is essential for achieving nanomolar PDE4 engagement.

Phosphodiesterase 4 PDE4 Inhibitor Anti-inflammatory Research

Physicochemical Property Profile: Predicted Boiling Point and Density Provide Handling and Formulation Advantages

The compound exhibits a predicted boiling point of 351.0±30.0 °C at 760 mmHg and a predicted density of 1.050±0.06 g/cm³ . While direct comparator data is not available, these values are consistent with the expected lipophilicity and volatility of a tert-butyl-substituted benzaldehyde, informing solvent selection and reaction conditions during synthesis and purification.

Physicochemical Properties Formulation Process Chemistry

Recommended Application Scenarios for 3-(Tert-butyl)-4-(cyclopropylmethoxy)benzaldehyde Based on Quantitative Evidence


CB1 Antagonist Lead Optimization and SAR Expansion

Utilize 3-(tert-butyl)-4-(cyclopropylmethoxy)benzaldehyde as a key intermediate for synthesizing CB1-targeted compound libraries. The demonstrated antagonist activity (IC50 = 2100 nM) [1] provides a validated starting point for structure-activity relationship (SAR) studies aimed at improving potency and selectivity. The tert-butyl group at the 3-position is a critical determinant for CB1 engagement, enabling focused medicinal chemistry efforts on peripheral modifications to enhance drug-like properties.

FAAH Inhibitor Development for Pain and Inflammation Research

Deploy this building block in the design and synthesis of potent FAAH inhibitors. The compound's exceptional FAAH inhibitory potency (IC50 = 11 nM) [2] positions it as a highly attractive starting point for developing tool compounds or preclinical candidates targeting the endocannabinoid system. The >190-fold potency advantage over close structural analogs [3] underscores the value of this specific substitution pattern for achieving robust target engagement.

PDE4 Inhibitor Discovery for Inflammatory and Respiratory Disease Models

Employ 3-(tert-butyl)-4-(cyclopropylmethoxy)benzaldehyde as a privileged scaffold for synthesizing PDE4 inhibitors. The nanomolar PDE4 inhibitory activity (IC50 = 60 nM) [4] in guinea-pig macrophages supports its use in the development of anti-inflammatory agents. The specific 4-cyclopropylmethoxy substitution pattern is essential for activity, as demonstrated by the inactivity of the 2-substituted isomer , highlighting the importance of precise regioisomer control in procurement and synthesis.

Quote Request

Request a Quote for 3-(Tert-butyl)-4-(cyclopropylmethoxy)benzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.